Scaffold Class Potency Benchmark: 2-Phenylethenesulfonamide Endothelin-A Receptor Antagonist Activity
The 2-phenylethenesulfonamide scaffold, shared by the target compound, exhibits defined endothelin-A (ET_A) receptor binding affinity as established by Harada et al. The parent compound 1a (a 2-phenylethenesulfonamide derivative) and its optimized analog 6e (YM598) demonstrate ET_A IC₅₀ values of 2.2 nM for the mixed ET_A/ET_B antagonist 6s and nanomolar-range potency across multiple analogs [1]. While direct IC₅₀ data for CAS 2035001-54-6 against ET_A has not been reported, the presence of the identical (E)-2-phenylethenesulfonamide warhead in the target compound provides class-level inference that this moiety can engage the ET_A receptor with nanomolar affinity, subject to the modulating effects of the 2-(thiophen-3-yl)pyridin-3-ylmethyl tail [1][2].
| Evidence Dimension | ET_A receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 2035001-54-6 |
| Comparator Or Baseline | Compound 6s (Harada et al.): IC₅₀ = 2.2 nM (ET_A); parent compound 1a: ET_A-selective antagonist, nanomolar range [1]; Compound 6e (YM598): orally active ET_A antagonist, big ET-1 pressor response inhibition at 0.3 mg/kg p.o. in conscious rats [2] |
| Quantified Difference | Cannot be calculated (no target data) |
| Conditions | In vitro ET_A receptor binding assay (competitive displacement); in vivo big ET-1-induced pressor response in conscious Sprague-Dawley rats |
Why This Matters
Establishes that the core pharmacophore of the target compound belongs to a validated, nanomolar-potency ET_A antagonist class, providing a mechanistic rationale for procurement in cardiovascular and renal drug discovery programs targeting the endothelin axis.
- [1] Harada H, Kazami J, Watanuki S, Tsuzuki R, Sudoh K, Fujimori A, Tanaka A, Tsukamoto S, Yanagisawa I. Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chem Pharm Bull (Tokyo). 2001 Dec;49(12):1593-603. doi: 10.1248/cpb.49.1593. PMID: 11767080. View Source
- [2] Harada H, Kazami J, Watanuki S, Tsuzuki R, Sudoh K, Fujimori A, Sanagi M, Orita M, Nakahara H, Shimaya J, Tsukamoto S, Tanaka A, Yanagisawa I. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorg Med Chem. 2001 Nov;9(11):2955-68. doi: 10.1016/s0968-0896(01)00187-0. PMID: 11597477. View Source
